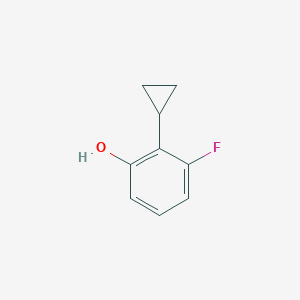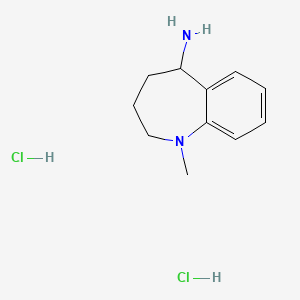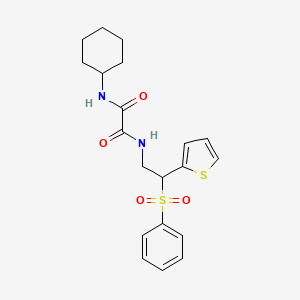
N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CSRM617, is a novel small molecule that has been recently developed for its potential use as a therapeutic agent. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
作用機序
The exact mechanism of action of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. Additionally, this compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. In vivo studies have demonstrated that this compound has antitumor activity and can inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is its potential as a therapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one of the limitations of this compound is its complex synthesis, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the research and development of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to increase its availability for research and potential clinical use.
Conclusion:
In conclusion, this compound is a novel small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. While the exact mechanism of action of this compound is not fully understood, several studies have demonstrated its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成法
The synthesis of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of cyclohexylamine with 2-bromoethyl phenyl sulfone to form N-cyclohexyl-2-(phenylsulfonyl)ethylamine. This intermediate is then reacted with 2-bromoethyl thiophene-2-carboxylate to form this compound. The overall synthesis of this compound is a complex process that requires expertise in organic chemistry and chemical synthesis.
科学的研究の応用
N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been extensively studied for its potential applications in cancer research. Several studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c23-19(20(24)22-15-8-3-1-4-9-15)21-14-18(17-12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHORWBUKHRTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2910349.png)
![3-[(4-Chlorophenyl)sulfinyl]isonicotinonitrile](/img/structure/B2910350.png)
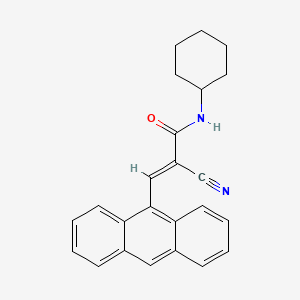

![1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2910354.png)

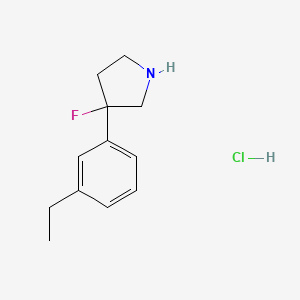
![methyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2910361.png)
![4-Methoxy-7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2910362.png)
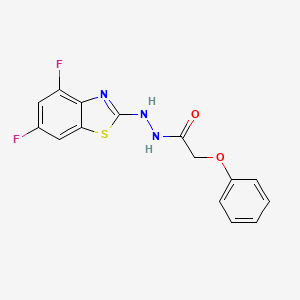
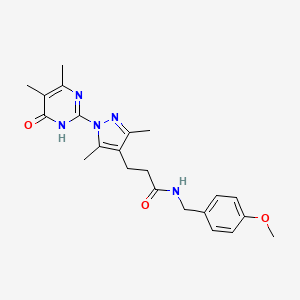
![4-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-phenoxyazetidin-2-one](/img/structure/B2910368.png)
